molecular formula C11H14N2O4S2 B13897172 5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid

5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid

Cat. No.: B13897172
M. Wt: 302.4 g/mol
InChI Key: ZGBBDTSPDSBUSY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 3-pyridine sulfonyl chloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazolidine ring may also interact with various biological pathways, contributing to its overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid is unique due to its specific combination of a thiazolidine ring and a pyridine sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBBDTSPDSBUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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